molecular formula C14H19ClN4 B6447950 5-chloro-2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrimidine CAS No. 2548992-09-0

5-chloro-2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrimidine

Cat. No. B6447950
CAS RN: 2548992-09-0
M. Wt: 278.78 g/mol
InChI Key: VJCSHSFXHCDMPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound appears to contain a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . Pyrrole rings are known to be biologically active and are found in many natural products . They are known to have diverse therapeutic properties, including antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer, antibacterial, antifungal, antiprotozoal, antimalarial, and more .


Molecular Structure Analysis

The molecule contains a total of 35 bonds, including 18 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, 2 five-membered rings, 1 six-membered ring, 1 eight-membered ring, 1 primary amine (aromatic), 1 tertiary amine (aromatic), and 1 Pyrrolidine .


Chemical Reactions Analysis

The specific chemical reactions that this compound can undergo would depend on its exact structure and the conditions under which it is used. Pyrrole rings can undergo a variety of reactions, including electrophilic substitution, oxidation, and reduction .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. For example, the presence of a pyrrole ring could contribute to its aromaticity and reactivity .

Scientific Research Applications

Boron Reagents in Suzuki–Miyaura Coupling

The broad application of Suzuki–Miyaura coupling arises from the exceptionally mild and functional group-tolerant reaction conditions. Octahydrocyclopenta[c]pyrrole derivatives, including our compound of interest, serve as valuable boron reagents in this transformative cross-coupling reaction . Their stability, ease of preparation, and compatibility with palladium catalysts make them attractive for organic synthesis.

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. For example, some pyrrole-containing compounds are known to act as antagonists of retinol-binding protein 4 (RBP4), impeding ocular uptake of serum all-trans retinol .

Future Directions

The future directions for research on this compound would depend on its biological activity and potential therapeutic applications. Pyrrole-containing compounds are a rich area of research due to their diverse biological activities .

properties

IUPAC Name

2-[1-(5-chloropyrimidin-2-yl)azetidin-3-yl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN4/c15-12-4-16-14(17-5-12)19-8-13(9-19)18-6-10-2-1-3-11(10)7-18/h4-5,10-11,13H,1-3,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJCSHSFXHCDMPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC2C1)C3CN(C3)C4=NC=C(C=N4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.